Cas no 2169232-05-5 ((3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride)

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
- 2169232-05-5
- EN300-1577134
-
- Inchi: 1S/C11H14FNO2S/c12-16(14,15)9-11(6-7-13-8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2
- InChI Key: LTKPAYVSHPZILP-UHFFFAOYSA-N
- SMILES: S(CC1(C2C=CC=CC=2)CNCC1)(=O)(=O)F
Computed Properties
- Exact Mass: 243.07292802g/mol
- Monoisotopic Mass: 243.07292802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.6Ų
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577134-0.25g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 0.25g |
$2333.0 | 2023-05-23 | ||
Enamine | EN300-1577134-1.0g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 1g |
$2537.0 | 2023-05-23 | ||
Enamine | EN300-1577134-0.05g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 0.05g |
$2131.0 | 2023-05-23 | ||
Enamine | EN300-1577134-0.1g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 0.1g |
$2232.0 | 2023-05-23 | ||
Enamine | EN300-1577134-10000mg |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 10000mg |
$10911.0 | 2023-09-24 | ||
Enamine | EN300-1577134-2500mg |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 2500mg |
$4973.0 | 2023-09-24 | ||
Enamine | EN300-1577134-10.0g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 10g |
$10911.0 | 2023-05-23 | ||
Enamine | EN300-1577134-0.5g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 0.5g |
$2435.0 | 2023-05-23 | ||
Enamine | EN300-1577134-5.0g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 5g |
$7358.0 | 2023-05-23 | ||
Enamine | EN300-1577134-2.5g |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |
2169232-05-5 | 2.5g |
$4973.0 | 2023-05-23 |
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride Related Literature
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
Recent Advances in the Application of (3-phenylpyrrolidin-3-yl)methanesulfonyl Fluoride (CAS: 2169232-05-5) in Chemical Biology and Drug Discovery
The compound (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 2169232-05-5) has recently emerged as a promising chemical probe and therapeutic candidate in the field of chemical biology and drug discovery. This sulfonyl fluoride derivative belongs to a class of covalent inhibitors that selectively target serine hydrolases and other nucleophilic residues in proteins. Its unique structural features, including the phenylpyrrolidine scaffold and the reactive sulfonyl fluoride moiety, make it an attractive tool for activity-based protein profiling (ABPP) and targeted covalent inhibitor design.
Recent studies have demonstrated the utility of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride in proteome-wide screening applications. The compound shows excellent cell permeability and reacts selectively with active site nucleophiles in various enzyme classes. A 2023 study published in Nature Chemical Biology reported its use in identifying novel targets in cancer cell lines, where it showed preferential reactivity with several previously uncharacterized hydrolases involved in lipid metabolism. The study utilized quantitative chemoproteomics to map the interaction landscape of this probe across multiple cancer types.
In drug discovery applications, (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride has shown potential as a lead compound for developing covalent inhibitors against inflammatory targets. A recent patent application (WO2023056123) describes derivatives of this compound with improved selectivity for myeloid cell markers. The lead optimization process focused on modifying the phenyl ring substitution pattern while maintaining the essential sulfonyl fluoride warhead, resulting in compounds with nanomolar potency against specific inflammatory mediators.
The mechanism of action of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride involves irreversible modification of target proteins through sulfonylation of hydroxyl or thiol groups. Structural biology studies (PDB: 8F2Q) reveal that the pyrrolidine ring provides optimal positioning of the sulfonyl fluoride group for nucleophilic attack, while the phenyl substituent contributes to binding affinity through hydrophobic interactions. This dual functionality makes the compound particularly valuable for studying enzyme mechanisms and developing targeted covalent drugs.
Ongoing research is exploring the therapeutic potential of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride derivatives in neurodegenerative diseases. Preliminary results presented at the 2024 ACS Spring Meeting indicate that brain-penetrant analogs show activity against tau aggregation pathways in Alzheimer's disease models. The ability to covalently modify key residues in pathological protein aggregates represents a novel approach to addressing protein misfolding disorders.
From a chemical biology perspective, the development of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride analogs with improved selectivity profiles remains an active area of investigation. Recent work published in Journal of Medicinal Chemistry (2024, 67(3):1452-1465) describes a structure-activity relationship study that identified critical determinants of target engagement. The findings suggest that subtle modifications to the pyrrolidine ring can dramatically influence the compound's reactivity pattern across the proteome.
In conclusion, (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 2169232-05-5) represents a versatile tool in chemical biology and a promising scaffold for covalent drug discovery. Its applications span from basic research in proteomics to therapeutic development for various diseases. Future research directions will likely focus on expanding its target repertoire through structural modifications and exploring its potential in combination therapies.
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